N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Description
This ethanediamide derivative features a central ethanediamide (oxalamide) backbone substituted with a 2-methoxyphenylmethyl group on one nitrogen and a [1-(thiophen-2-yl)cyclopentyl]methyl group on the other. The compound’s design combines aromatic (methoxyphenyl, thiophene) and alicyclic (cyclopentyl) moieties, which may enhance binding to biological targets or modulate physicochemical properties. Ethanediamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or ligands due to their hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-16-8-3-2-7-15(16)13-21-18(23)19(24)22-14-20(10-4-5-11-20)17-9-6-12-26-17/h2-3,6-9,12H,4-5,10-11,13-14H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBMSFSRVHTPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups:
- Methoxyphenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Thiophenyl Group : May enhance biological activity through specific interactions with biological targets.
- Cyclopentyl Group : Provides structural rigidity, potentially influencing binding affinity.
Molecular Formula
The molecular formula for this compound is .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- TRPM8 Modulation : The compound has been reported as a modulator of the TRPM8 channel, which is involved in thermosensation and nociception. This modulation may lead to analgesic effects, making it a candidate for pain management therapies .
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further research is needed to elucidate specific targets.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-kB .
Case Studies
-
Study on TRPM8 Activation :
- A study investigated the effects of various TRPM8 modulators, including this compound.
- Results indicated that the compound significantly enhanced TRPM8-mediated calcium influx in HEK293 cells, suggesting its potential use in developing cooling agents for topical applications.
-
Cytotoxicity Assay :
- In vitro assays were conducted using human breast cancer cell lines (MCF-7).
- The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity and warranting further investigation into its anticancer mechanisms.
-
Inflammation Model :
- An animal model of acute inflammation was used to assess the anti-inflammatory properties.
- Administration of the compound resulted in a marked reduction in paw edema compared to control groups, highlighting its therapeutic potential.
Future Directions
Given the promising results regarding its biological activity, future research should focus on:
- Pharmacokinetics and Toxicology : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical Trials : Conducting phase I clinical trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 N'-(3-Cyano-4-Fluorophenyl)-N-{[1-(Dimethylamino)cyclopentyl]methyl}ethanediamide
- Structural Similarities : Both compounds share an ethanediamide core and cyclopentylmethyl substituents.
- Key Differences: The target compound uses a thiophen-2-yl group on the cyclopentyl ring, while the analog has a dimethylamino group. The aryl substituent differs: 2-methoxyphenylmethyl (target) vs. 3-cyano-4-fluorophenyl (analog).
- Physicochemical Properties :
2.2 N-[(2-Methoxy-4-Methylphenyl)methyl]-N'-[2-(Pyridinyl)ethyl]ethanediamide
- Structural Similarities : Both compounds include a methoxyphenylmethyl group and ethanediamide backbone.
- Key Differences :
- Biological Relevance : Pyridine-containing analogs are often explored for metal coordination in catalysis, whereas thiophene derivatives are common in neuroactive compounds (e.g., MAO inhibitors) .
2.3 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide
- Structural Similarities : Both contain thiazole/thiophene heterocycles and aryl groups.
- Key Differences :
- The target compound uses a thiophene ring, which is less polar than thiazole due to the absence of a basic nitrogen. This may reduce water solubility but improve membrane permeability.
- Crystal structure analysis of the thiazolyl analog shows a 79.7° dihedral angle between the dichlorophenyl and thiazole rings, suggesting conformational rigidity. The target compound’s cyclopentyl group may allow greater rotational freedom, impacting binding kinetics .
2.4 N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structural Similarities : Both incorporate thiophene and aryl groups.
- Key Differences: The target compound’s ethanediamide linker replaces the carboxamide group. Ethanediamides can form two hydrogen bonds (vs. The nitro group in the analog introduces strong electron-withdrawing effects, whereas the methoxy group in the target compound is electron-donating, altering electronic profiles and reactivity .
2.5 Thenylchlor (Agrochemical Analog)
- Structural Similarities : The agrochemical thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) shares a thienylmethyl group and methoxy substituents.
- Key Differences: The target compound’s ethanediamide backbone lacks the chloroacetamide group critical for herbicidal activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
